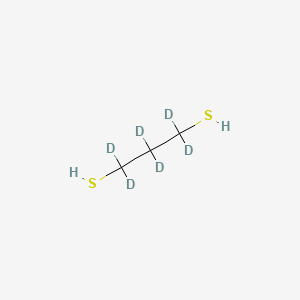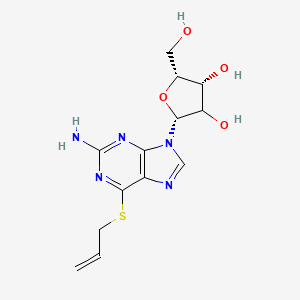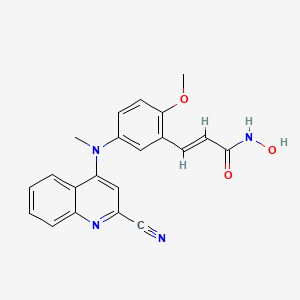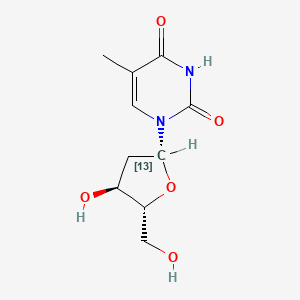
Thymidine-13C-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymidine-13C-2 is a stable isotope-labeled compound of thymidine, where the carbon-13 isotope is incorporated at the second carbon position of the thymidine molecule. Thymidine itself is a nucleoside composed of a deoxyribose sugar linked to the pyrimidine base thymine. It plays a crucial role in DNA synthesis and is used extensively in scientific research as a cell synchronizing agent and DNA synthesis inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine-13C-2 involves the incorporation of the carbon-13 isotope into the thymidine molecule. This can be achieved through various synthetic routes, including:
Chemical Synthesis: Starting from labeled precursors, such as 13C-labeled glucose, which is then converted into labeled thymidine through a series of enzymatic and chemical reactions.
Enzymatic Synthesis: Using enzymes like thymidine phosphorylase and thymidine kinase to incorporate the labeled carbon into the thymidine molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using labeled precursors. The process requires stringent reaction conditions to ensure high purity and yield of the labeled compound. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions: Thymidine-13C-2 undergoes various chemical reactions, including:
Oxidation: Thymidine can be oxidized to form thymine and other oxidation products.
Reduction: Reduction reactions can convert thymidine into its corresponding deoxyribonucleoside.
Substitution: Thymidine can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium azide and alkyl halides are employed.
Major Products: The major products formed from these reactions include thymine, deoxyribonucleosides, and various substituted thymidine derivatives .
Scientific Research Applications
Thymidine-13C-2 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation of thymidine into DNA.
Biology: Employed in cell cycle studies to synchronize cells at the G1/S boundary and to study DNA replication dynamics.
Medicine: Utilized in cancer research to investigate the effects of chemotherapeutic agents on DNA synthesis and cell proliferation.
Industry: Applied in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics
Mechanism of Action
Thymidine-13C-2 exerts its effects by incorporating into DNA during the S-phase of the cell cycle. It acts as a DNA synthesis inhibitor, arresting cells at the G1/S boundary. The labeled carbon-13 isotope allows for precise tracking and quantification of thymidine incorporation into DNA, providing valuable insights into DNA replication and cell cycle dynamics .
Molecular Targets and Pathways:
Thymidylate Synthase: Involved in the synthesis of thymidine monophosphate from deoxyuridine monophosphate.
Thymidine Kinase: Catalyzes the phosphorylation of thymidine to thymidine monophosphate.
DNA Polymerase: Incorporates thymidine into the growing DNA strand during replication.
Comparison with Similar Compounds
Thymidine-13C-2 can be compared with other labeled thymidine analogs, such as:
Thymidine-2’-13C: Another carbon-13 labeled thymidine, but with the isotope at a different position.
Thymidine-5’-13C: Labeled at the fifth carbon position.
Deuterated Thymidine: Labeled with deuterium instead of carbon-13.
Uniqueness: this compound is unique due to its specific labeling at the second carbon position, which provides distinct advantages in certain metabolic and pharmacokinetic studies. Its precise labeling allows for accurate tracking and quantification in various biological systems .
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can leverage its unique properties for a wide range of scientific investigations.
Properties
Molecular Formula |
C10H14N2O5 |
|---|---|
Molecular Weight |
243.22 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i8+1 |
InChI Key |
IQFYYKKMVGJFEH-CHNHFBNGSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[13C@H]2C[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(furan-2-ylmethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12394823.png)
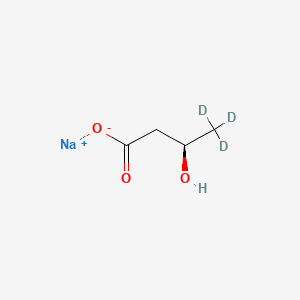
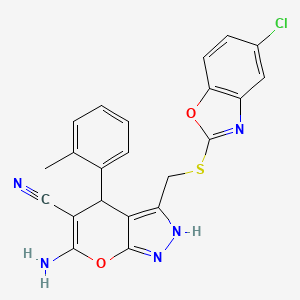
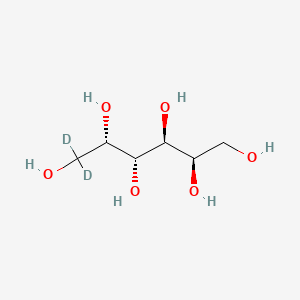
![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(pyrrolidin-1-ylmethyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B12394855.png)

![[(2R,4R,5R)-4-acetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12394860.png)

